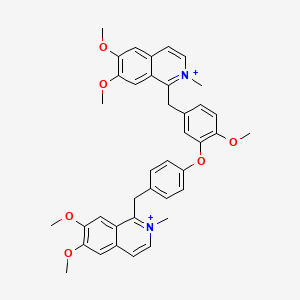

Phaeantharine

Description

Structure

3D Structure

Properties

CAS No. |

27670-80-0 |

|---|---|

Molecular Formula |

C39H40N2O6+2 |

Molecular Weight |

632.7 g/mol |

IUPAC Name |

1-[[4-[5-[(6,7-dimethoxy-2-methylisoquinolin-2-ium-1-yl)methyl]-2-methoxyphenoxy]phenyl]methyl]-6,7-dimethoxy-2-methylisoquinolin-2-ium |

InChI |

InChI=1S/C39H40N2O6/c1-40-16-14-27-21-35(43-4)37(45-6)23-30(27)32(40)18-25-8-11-29(12-9-25)47-39-20-26(10-13-34(39)42-3)19-33-31-24-38(46-7)36(44-5)22-28(31)15-17-41(33)2/h8-17,20-24H,18-19H2,1-7H3/q+2 |

InChI Key |

IWKHGZDMTOKGQP-UHFFFAOYSA-N |

SMILES |

C[N+]1=C(C2=CC(=C(C=C2C=C1)OC)OC)CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5=[N+](C=CC6=CC(=C(C=C65)OC)OC)C)OC |

Canonical SMILES |

C[N+]1=C(C2=CC(=C(C=C2C=C1)OC)OC)CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5=[N+](C=CC6=CC(=C(C=C65)OC)OC)C)OC |

Synonyms |

phaeantharine chloride phaeanthrine |

Origin of Product |

United States |

Foundational & Exploratory

Phaeantharine: A Technical Guide to its Discovery, Isolation, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phaeantharine, a quaternary bisbenzylisoquinoline alkaloid isolated from Phaeanthus ebracteolatus (now known as Phaeanthus ophthalmicus), has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, detailed isolation protocols, and methods for evaluating the biological activities of this compound, with a focus on its antibacterial and potential anti-inflammatory properties. This document synthesizes available scientific literature to offer a practical resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Phaeanthus ebracteolatus (Presl.) Merr., a plant native to the Philippines, has a history of use in traditional medicine.[1] Phytochemical investigations of this plant led to the discovery of several alkaloids, including the quaternary bisbenzylisoquinoline alkaloid, this compound.[2] Early research focused on the isolation and structural elucidation of this compound, with its structure later being revised based on advanced spectrometric data.[2] this compound has demonstrated notable biological activities, particularly its moderate activity against Gram-positive bacteria, suggesting its potential as a lead compound for the development of new antibacterial agents.[2] This guide aims to provide a detailed technical overview of the processes involved in the discovery and isolation of this compound, along with standardized protocols for assessing its biological effects.

Discovery and Structural Elucidation

The initial discovery of this compound was reported in the mid-20th century through systematic phytochemical screening of Phaeanthus ebracteolatus. The alkaloid was identified as a quaternary ammonium (B1175870) compound. The definitive structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The revised structure confirmed it as a quaternary bisbenzylisoquinoline alkaloid.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C38H42N2O6 |

| Molecular Weight | 622.75 g/mol |

| Class | Quaternary Bisbenzylisoquinoline Alkaloid |

| Appearance | Crystalline solid |

| Solubility | Soluble in polar solvents |

Isolation of this compound from Phaeanthus ebracteolatus

The following protocol is a representative method for the isolation of this compound chloride from the bark of Phaeanthus ebracteolatus, based on established alkaloid extraction techniques.

Plant Material Collection and Preparation

-

Collect fresh bark of Phaeanthus ebracteolatus.

-

Air-dry the bark in a well-ventilated area, protected from direct sunlight, until it is brittle.

-

Grind the dried bark into a coarse powder using a mechanical grinder.

Extraction of Crude Alkaloids

-

Macerate the powdered bark in 95% ethanol (B145695) at room temperature for 48-72 hours with occasional stirring.

-

Filter the extract through cheesecloth and then filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanolic extract.

Acid-Base Extraction for Alkaloid Fractionation

-

Suspend the crude ethanolic extract in a 5% aqueous hydrochloric acid solution.

-

Partition the acidic solution with chloroform (B151607) in a separatory funnel to remove non-alkaloidal components. The aqueous layer, containing the protonated alkaloids, is retained.

-

Basify the aqueous layer to a pH of 9-10 with a concentrated ammonium hydroxide (B78521) solution.

-

Extract the liberated free alkaloids with chloroform. Repeat the extraction process three times.

-

Combine the chloroform extracts and dry over anhydrous sodium sulfate.

-

Evaporate the chloroform under reduced pressure to yield the crude tertiary alkaloid fraction.

Isolation of Quaternary Alkaloids

-

The aqueous layer remaining after the extraction of tertiary alkaloids contains the quaternary alkaloids, including this compound.

-

Neutralize the aqueous solution and then acidify with a dilute solution of hydrochloric acid.

-

Precipitate the quaternary alkaloids as their chloride salts by the addition of a saturated solution of sodium chloride.

-

Collect the precipitate by filtration and wash with a small amount of cold water.

Purification of this compound Chloride

-

Dissolve the crude this compound chloride precipitate in a minimal amount of hot water.

-

Allow the solution to cool slowly to facilitate crystallization.

-

Collect the crystals by filtration and wash with a small amount of cold ethanol.

-

Recrystallize the this compound chloride from hot water or ethanol-water mixture until a constant melting point is achieved.

-

The purity of the isolated this compound chloride can be assessed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Table 2: Quantitative Yield of Alkaloids from Phaeanthus ebracteolatus

| Alkaloid Fraction | Yield (% of dry plant material) |

| Phaeanthine (tertiary alkaloid) | ~0.7%[1] |

| This compound (quaternary alkaloid) | Data not available |

Note: Specific yield for this compound is not well-documented in publicly available literature.

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

Biological Activity and Experimental Protocols

This compound has been reported to exhibit moderate antibacterial activity, particularly against Gram-positive bacteria.[2] The following sections detail the experimental protocols to quantify this activity and to investigate its potential anti-inflammatory effects through the modulation of key signaling pathways.

Antibacterial Activity Assay

A standard method to determine the antibacterial efficacy of a compound is by determining its Minimum Inhibitory Concentration (MIC).

-

Bacterial Strains: Staphylococcus aureus (e.g., ATCC 29213) is a suitable Gram-positive bacterium for testing.

-

Inoculum Preparation: Prepare a bacterial inoculum suspension in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Serial Dilution: Prepare a series of twofold dilutions of this compound chloride in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB). The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only). A known antibiotic (e.g., vancomycin) should be used as a reference standard.

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound chloride that completely inhibits visible bacterial growth.

Table 3: Representative MIC Values for Alkaloids from Phaeanthus ophthalmicus

| Compound | S. aureus (MRSA) | E. faecalis (VRE) | K. pneumoniae + CRE | P. aeruginosa + MBL |

| (+)-Tetrandrine | 137.5 µg/mL | 137.5 µg/mL | 68.75 µg/mL | 68.75 µg/mL |

| (+)-Limacusine | 137.5 µg/mL | 137.5 µg/mL | 68.75 µg/mL | 68.75 µg/mL |

| This compound | Data not available | Data not available | Data not available | Data not available |

Data for (+)-Tetrandrine and (+)-Limacusine are from a study on P. ophthalmicus and are provided for comparative purposes.

Anti-inflammatory Activity and Signaling Pathway Analysis

While specific anti-inflammatory data for this compound is limited, its structural similarity to other bisbenzylisoquinoline alkaloids suggests it may modulate inflammatory signaling pathways. The following protocols can be used to investigate the effect of this compound on key inflammatory pathways in a cellular model, such as lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 or THP-1 cell lines).

-

Cell Culture and Treatment: Culture macrophages in a suitable medium. Pre-treat the cells with various concentrations of this compound chloride for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.

-

ELISA: Measure the concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the cell culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Cell Lysis and Protein Quantification: After treatment with this compound and LPS, lyse the cells and determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies against key proteins in the NF-κB, MAPK, and PI3K/Akt signaling pathways (e.g., phospho-p65, phospho-IκBα, phospho-ERK, phospho-p38, phospho-JNK, phospho-Akt).

-

Detection: Use appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system to visualize the protein bands.

Hypothesized Signaling Pathways Modulated by this compound

Caption: Potential anti-inflammatory signaling pathways.

Conclusion

This compound, a quaternary bisbenzylisoquinoline alkaloid from Phaeanthus ebracteolatus, represents a promising natural product with documented antibacterial activity and potential for anti-inflammatory effects. This technical guide provides a framework for its discovery, a detailed methodology for its isolation, and robust protocols for the evaluation of its biological activities. Further research to obtain quantitative data on the yield of this compound, its specific MIC values against a broader range of pathogens, and its precise mechanisms of action on inflammatory signaling pathways is warranted to fully elucidate its therapeutic potential. The information presented herein serves as a valuable resource for scientists and researchers dedicated to the exploration and development of novel therapeutic agents from natural sources.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Phaeantharine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phaeantharine is a quaternary bisbenzylisoquinoline alkaloid isolated from plants of the Phaeanthus genus, notably Phaeanthus ebracteolatus. This guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, drawing from key scientific literature. It includes a detailed presentation of its revised structure, its relationship with the tertiary alkaloid phaeanthine, and available data on its biological activities. This document also outlines experimental methodologies for the isolation and characterization of related alkaloids and discusses potential signaling pathways based on the activity of structurally similar compounds.

Chemical Structure

The chemical structure of this compound was subject to revision after its initial proposal. A pivotal study in 1983 by Van Beek and colleagues established a revised structure based on spectrometric data. This compound is characterized by a dimeric structure composed of two benzylisoquinoline units linked by a diaryl ether bridge. As a quaternary alkaloid, it possesses two positively charged nitrogen atoms, each bearing a methyl group.

The closely related tertiary alkaloid, phaeanthine, shares the same core bisbenzylisoquinoline skeleton but with unquaternized nitrogen atoms. This compound is the N,N'-dimethyl quaternary salt of phaeanthine.

Chemical Structure of this compound

Caption: Revised chemical structure of this compound.

Stereochemistry

This compound is a chiral molecule with multiple stereocenters. The absolute configuration of its tertiary amine precursor, phaeanthine, has been reported in PubChem as (1R,14R). This designation refers to the stereochemistry at the two chiral carbon atoms of the tetrahydroisoquinoline rings.

Physicochemical and Biological Data

Quantitative data on the physicochemical properties and biological activities of this compound are limited in the publicly available literature. The following table summarizes the available information.

| Property/Activity | Data | Source |

| Physicochemical Properties | ||

| Molecular Formula | C40H48N2O6 (as a salt) | Inferred |

| Molecular Weight | 652.82 g/mol (cation) | Calculated |

| Biological Activities | ||

| Antibacterial Activity | Moderate activity against gram-positive bacteria. | [1] |

| Insecticidal Activity | Potential insecticide. | [1] |

Further research is required to obtain specific quantitative data such as melting point, solubility, pKa, and detailed biological activity metrics (e.g., MIC, IC50, LD50).

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not extensively documented in a single source. However, general methods for the extraction of alkaloids from Phaeanthus species can be adapted.

General Isolation Protocol for Alkaloids from Phaeanthus species

Workflow for Alkaloid Isolation

Caption: General workflow for the isolation of alkaloids.

Structural Characterization

The revised structure of this compound was determined using spectrometric methods. Modern structural elucidation would involve a combination of the following techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) provides the exact molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: To identify the types and connectivity of protons in the molecule.

-

13C NMR: To determine the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to assemble the complete molecular structure.

-

-

X-ray Crystallography: To determine the three-dimensional structure and absolute stereochemistry of a crystalline sample.

Potential Signaling Pathways

Direct studies on the signaling pathways modulated by this compound are currently lacking in the scientific literature. However, insights can be drawn from the known mechanisms of action of structurally related bisbenzylisoquinoline alkaloids, such as cepharanthine.

Cepharanthine has been reported to modulate several key signaling pathways implicated in inflammation and cancer, including:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: Inhibition of this pathway can lead to anti-inflammatory and anti-cancer effects.

-

AMPK (AMP-activated protein kinase) Signaling Pathway: Activation of AMPK is involved in cellular energy homeostasis and can have anti-proliferative effects.

-

PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival. Its inhibition is a target for cancer therapy.

Hypothesized Signaling Pathway Modulation by this compound

Caption: Potential signaling pathways modulated by this compound.

It is important to note that these are hypothesized pathways based on the activity of a related compound. Experimental validation is necessary to confirm the effects of this compound on these and other cellular signaling cascades.

Conclusion

This compound is a structurally complex bisbenzylisoquinoline alkaloid with potential biological activities. While its revised chemical structure has been established, further research is needed to fully elucidate its complete stereochemistry, quantify its biological effects, and understand its mechanisms of action at the molecular level. This guide provides a foundational overview for researchers and professionals in drug discovery and development, highlighting the current state of knowledge and identifying key areas for future investigation.

References

Phaeantharine's Mechanism of Action in Cancer Cells: A Technical Guide

An In-depth Examination of the Core Mechanisms for Researchers and Drug Development Professionals

The bisbenzylisoquinoline alkaloid Phaeantharine, isolated from the rhizomes of Cyclea peltata, has emerged as a compound of interest in oncology research. This technical guide synthesizes the current understanding of this compound's mechanism of action in cancer cells, with a focus on its pro-apoptotic, cell cycle inhibitory, and signaling pathway modulatory effects. The information presented herein is primarily derived from studies conducted on human cervical cancer (HeLa) cells.

Data Presentation: Quantitative Analysis of this compound's Cytotoxicity

The cytotoxic potential of this compound has been quantified, with the half-maximal inhibitory concentration (IC50) value determined in HeLa cells. This provides a benchmark for its potency in this specific cancer cell line.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HeLa | Cervical Cancer | 8.11 ± 0.04 | [1] |

Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

This compound exerts its anticancer effects through a multi-pronged approach that culminates in programmed cell death (apoptosis) and inhibition of cellular proliferation via cell cycle arrest.

Mitochondria-Mediated Apoptosis

This compound triggers the intrinsic pathway of apoptosis, which is centered on the mitochondria. This is achieved through the modulation of key regulatory proteins, leading to a cascade of events that dismantle the cell in a controlled manner.

Key Protein Modulations in Apoptosis by this compound:

| Protein Family | Protein | Effect of this compound | Function | Citation |

| Anti-Apoptotic | Akt | Downregulated | Promotes cell survival and inhibits apoptosis. | [1] |

| p-Akt | Downregulated | Activated form of Akt. | [1] | |

| Mcl-1 | Downregulated | Inhibits the pro-apoptotic proteins Bak and Bax. | [1] | |

| XIAP | Downregulated | Inhibits caspases 3 and 9. | [1] | |

| Pro-Apoptotic | Bax | Upregulated | Promotes the release of mitochondrial cytochrome c. | [1] |

| Bid | Upregulated | Cleaved to tBid, which activates Bax and Bak. | [1] | |

| p53 | Upregulated | Tumor suppressor that can induce apoptosis. | [1] | |

| Caspase-3 | Upregulated | Executioner caspase that cleaves cellular substrates. | [1] | |

| Cleaved PARP | Upregulated | A substrate of caspase-3; cleavage is a hallmark of apoptosis. | [1] | |

| Hsp60 | Upregulated | Can promote apoptosis under certain conditions. | [1] |

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle and thus inhibiting tumor growth. The primary evidence points towards an arrest at the G2 phase of the cell cycle.

Key Protein Modulations in Cell Cycle by this compound:

| Protein | Effect of this compound | Function | Citation |

| CDK2 | Downregulated | Promotes transition from S to G2 phase. | [1] |

| Cdc25c | Downregulated | Involved in the G2/M transition. | [1] |

| Cyclin A | Downregulated | Binds to CDK2 to regulate S and G2 phases. | [1] |

| Cyclin B1 | Downregulated | Essential for the G2/M transition. | [1] |

| p21 | Upregulated | Cell cycle inhibitor. | [1] |

| p27 | Upregulated | Cell cycle inhibitor. | [1] |

Signaling Pathway Modulation

This compound's influence extends to the modulation of critical signaling pathways that are often dysregulated in cancer. The downregulation of CD40 by this compound suggests an inhibitory effect on pathways that promote cancer cell proliferation, such as the MAPK, NF-κB, and JNK pathways.[1] Furthermore, in silico molecular docking studies have indicated a preferential binding of this compound to the anti-apoptotic protein Akt, with a docking score of -5.023, suggesting a direct or indirect inhibitory interaction.[1]

This compound's Impact on the Akt Signaling Pathway

The downregulation of Akt and its phosphorylated form, p-Akt, is a cornerstone of this compound's pro-apoptotic mechanism.[1] By inhibiting this pathway, this compound effectively removes a critical survival signal for cancer cells, sensitizing them to apoptosis.

Caption: this compound inhibits the Akt signaling pathway.

Proposed Mechanism of this compound-Induced Apoptosis

Based on the observed protein modulations, a proposed mechanism for this compound-induced apoptosis involves the inhibition of the Akt pathway, leading to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins. This culminates in the activation of the caspase cascade and subsequent cell death.

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

This compound's Effect on Cell Cycle Regulation

This compound's ability to downregulate key proteins in the G2/M transition of the cell cycle provides a clear mechanism for its anti-proliferative effects.

Caption: Inhibition of G2/M cell cycle transition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value using a dose-response curve.

Western Blotting for Protein Expression Analysis

Objective: To detect and quantify the changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation following treatment with this compound.

Protocol:

-

Cell Lysis: After treating cancer cells with this compound for the specified time, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel to separate the proteins based on their molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Flow Cytometry for Cell Cycle Analysis

Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.

Protocol:

-

Cell Treatment and Harvesting: Treat cancer cells with this compound for the desired time. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing. Incubate the cells on ice or at -20°C for at least 30 minutes.

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining.

-

Propidium (B1200493) Iodide Staining: Add propidium iodide (PI) staining solution to the cells. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

-

Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.

-

Data Analysis: Use appropriate software to analyze the flow cytometry data and generate histograms to visualize the cell cycle distribution.

Conclusion

This compound demonstrates significant anticancer potential, primarily through the induction of mitochondria-mediated apoptosis and G2 phase cell cycle arrest in cervical cancer cells. Its mechanism of action involves the modulation of key regulatory proteins and the inhibition of the pro-survival Akt signaling pathway. The detailed experimental protocols provided in this guide offer a framework for further investigation into the therapeutic potential of this compound across a broader range of cancer types. Future research should focus on elucidating its effects on other signaling pathways, such as NF-κB and JNK, and expanding the cytotoxicity profiling to include a wider variety of cancer cell lines to better understand its full potential as an anticancer agent.

References

The Anticancer Potential of Phaeantharine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phaeantharine, a bisbenzylisoquinoline alkaloid, has emerged as a compound of interest in oncology research due to its demonstrated cytotoxic and pro-apoptotic activities against cancer cells. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity as an anticancer agent. It consolidates available quantitative data on its efficacy, details the experimental protocols for key assays used in its evaluation, and visualizes its mechanism of action through signaling pathway diagrams. This document is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Introduction

Natural products have historically been a rich source of novel chemotherapeutic agents. This compound, isolated from plants of the Cyclea genus, is one such molecule that has demonstrated promising anticancer properties. Its complex chemical structure is characteristic of bisbenzylisoquinoline alkaloids, a class of compounds known for a wide range of biological activities. Recent studies have begun to elucidate the specific mechanisms by which this compound exerts its anticancer effects, pointing towards the induction of apoptosis through the modulation of key cellular signaling pathways. This guide will delve into the specifics of these findings, presenting the data in a clear and accessible format for the scientific community.

Quantitative Data on Anticancer Activity

The in vitro efficacy of this compound has been primarily evaluated through cytotoxicity assays, apoptosis induction, and cell cycle analysis. The following tables summarize the key quantitative findings from a pivotal study on its effects on human cervical cancer (HeLa) cells.

Table 1: Cytotoxicity of this compound

| Cell Line | Cancer Type | Assay | IC50 (µM) at 24h | Citation |

| HeLa | Cervical Cancer | MTT | 8.11 ± 0.04 | [1] |

| MCF-10A | Non-tumorigenic Breast Epithelial | MTT | 36.33 ± 0.14 | [1] |

Table 2: Induction of Apoptosis by this compound in HeLa Cells

| Treatment Concentration (µM) | Duration (h) | Assay | Percentage of Apoptotic Cells | Citation |

| 0 (Control) | 24 | Annexin V-FITC | 11.6% | [1] |

| 6 | 24 | Annexin V-FITC | 65.5% | [1] |

| 15 | 24 | Annexin V-FITC | 93.4% | [1] |

Table 3: Effect of this compound on Cell Cycle Distribution in HeLa Cells

| Treatment Concentration (µM) | Duration (h) | Cell Cycle Phase | Percentage of Cells | Citation |

| 0 (Control) | 24 | G1 | 59.1% | [1] |

| 6 | 24 | G1 | 51.0% | [1] |

| 15 | 24 | G1 | 41.2% | [1] |

| 0 (Control) | 24 | Sub-G1 (Apoptotic) | Not specified | [1] |

| 6 | 24 | Sub-G1 (Apoptotic) | Increased (dose-dependent) | [1] |

| 15 | 24 | Sub-G1 (Apoptotic) | Increased (dose-dependent) | [1] |

Mechanism of Action: Signaling Pathways

This compound's anticancer activity is linked to its ability to induce apoptosis through the modulation of the PI3K/Akt signaling pathway. In silico studies have shown a strong binding affinity of this compound to the Akt protein.[1] The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis.[2] Its inhibition can lead to the activation of downstream apoptotic cascades.

References

Phaeantharine: A Bisbenzylisoquinoline Alkaloid with Antiplasmodial Potential

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent discovery and development of novel antimalarial compounds. Natural products have historically been a rich source of therapeutic agents, and among these, alkaloids have demonstrated significant antiplasmodial activity. Phaeantharine, a bisbenzylisoquinoline alkaloid isolated from plants of the Menispermaceae family, has been identified as a compound of interest with demonstrated activity against P. falciparum. This technical guide provides a comprehensive overview of the antiplasmodial potential of this compound, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing key conceptual frameworks to support further research and development efforts.

In Vitro Antiplasmodial Activity of this compound

This compound has demonstrated inhibitory activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. The 50% inhibitory concentrations (IC50) from in vitro studies are summarized below.

Data Presentation

| Compound | Plasmodium falciparum Strain | IC50 (nM) | Citation |

| This compound | K1 (Chloroquine-Resistant) | 365.85 ± 11.41 | [1] |

| This compound | T9-96 (Chloroquine-Sensitive) | 704.87 ± 81.48 | [1] |

| Table 1: In Vitro Antiplasmodial Activity of this compound |

Cytotoxicity and Selectivity

An essential aspect of drug development is to assess the selectivity of a compound for the parasite over host cells. This compound was found to be non-cytotoxic to mammalian (KB) cells at concentrations effective against P. falciparum in a 48-hour microtest.[1] While the specific cytotoxicity IC50 value was not provided in the available literature, the lack of toxicity at antimalarial concentrations suggests a favorable preliminary selectivity profile.

Interaction with Chloroquine (B1663885)

The interaction of this compound with the conventional antimalarial drug chloroquine has been investigated, revealing strain-dependent effects. In the chloroquine-sensitive T9-96 strain, the combination of this compound and chloroquine resulted in an antagonistic effect.[1] Conversely, in the chloroquine-resistant K1 strain, the combination showed an additive effect.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections describe standardized methodologies relevant to the evaluation of antiplasmodial compounds like this compound.

In Vitro Antiplasmodial Susceptibility Assay

The in vitro activity of this compound against P. falciparum can be determined using a standardized microplate-based assay. A common method is the SYBR Green I-based fluorescence assay.

Principle: This assay relies on the measurement of parasite DNA content as an indicator of parasite growth. SYBR Green I is a fluorescent dye that intercalates with DNA. In the absence of a nucleus in erythrocytes, the fluorescence intensity is directly proportional to the amount of parasite DNA.

Methodology:

-

Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes (O+) at a 2% hematocrit in RPMI 1640 medium supplemented with L-glutamine, HEPES, sodium bicarbonate, Albumax II, and hypoxanthine.[2] Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Drug Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Serial dilutions are then prepared in a complete culture medium.

-

Assay Plate Preparation: In a 96-well microplate, synchronized ring-stage parasites are seeded at a starting parasitemia of 1% and 2% hematocrit. The prepared drug dilutions are added to the wells in triplicate. Appropriate controls, including parasite-only (positive control) and uninfected erythrocytes (negative control), are included.

-

Incubation: The plate is incubated for 72 hours under the same conditions as the parasite culture.

-

Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I dye is added to each well. The plate is incubated in the dark to allow for DNA intercalation.

-

Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: The fluorescence readings are corrected for background fluorescence. The percentage of parasite growth inhibition is calculated relative to the positive control. The IC50 value is determined by non-linear regression analysis of the dose-response curve.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound against a mammalian cell line (e.g., KB or Vero cells) can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Culture: Mammalian cells are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of this compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for a few hours to allow formazan formation.

-

Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO.

-

Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

Selectivity Index Calculation

The selectivity index (SI) is a ratio that quantifies the differential activity of a compound against the parasite versus a mammalian cell line. It is a critical parameter for evaluating the therapeutic potential of a compound.

Formula: SI = CC50 (Mammalian Cells) / IC50 (P. falciparum)

A higher SI value indicates greater selectivity for the parasite and a potentially wider therapeutic window.

Visualizations

Experimental Workflow for In Vitro Antiplasmodial and Cytotoxicity Testing

Caption: Workflow for evaluating the antiplasmodial activity and cytotoxicity of this compound.

Logical Relationship of this compound's Activity

Caption: Summary of the observed biological activities of this compound against P. falciparum.

Mechanism of Action and Signaling Pathways

The precise mechanism of action of this compound against P. falciparum has not been elucidated in the reviewed literature. Furthermore, there is no specific information available regarding the modulation of any parasite or host cell signaling pathways by this compound. Further research is required to investigate these aspects, which could reveal novel drug targets and provide insights into the compound's antiplasmodial activity.

In Vivo Studies

To date, no in vivo studies on the antiplasmodial efficacy of this compound have been found in the reviewed scientific literature. In vivo evaluation in a suitable animal model, such as Plasmodium berghei-infected mice, is a critical next step to assess the compound's therapeutic potential, including its pharmacokinetic and pharmacodynamic properties.

Conclusion and Future Directions

This compound has demonstrated promising in vitro antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum, with a favorable preliminary cytotoxicity profile. The observed additive effect with chloroquine in a resistant strain suggests potential for combination therapy. However, significant knowledge gaps remain. Future research should prioritize:

-

In vivo efficacy studies: To evaluate the antiplasmodial activity of this compound in animal models.

-

Mechanism of action studies: To identify the molecular target(s) of this compound within the parasite.

-

Signaling pathway analysis: To investigate the impact of this compound on parasite and host cell signaling.

-

Structure-activity relationship (SAR) studies: To synthesize and evaluate analogs of this compound with potentially improved potency and selectivity.

Addressing these research questions will be crucial in determining the potential of this compound as a lead compound for the development of a new generation of antimalarial drugs.

References

- 1. Plasmodium falciparum: effects of phaeanthine, a naturally-occurring bisbenzylisoquinoline alkaloid, on chloroquine-resistant and -sensitive parasites in vitro, and its influence on chloroquine activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. media.malariaworld.org [media.malariaworld.org]

- 3. Antiplasmodial activity of botanical extracts against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxic Effects of Phaeantharine on HeLa Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of Phaeantharine, a bisbenzylisoquinoline alkaloid, on human cervical cancer (HeLa) cells. The document details the methodologies of key experiments, presents quantitative data from cytotoxicity and apoptosis assays, and illustrates the underlying molecular signaling pathways.

Executive Summary

This compound has demonstrated significant cytotoxic and pro-apoptotic effects on HeLa cells. Research indicates that this compound inhibits cell proliferation in a dose-dependent manner, with a notable IC50 value. The primary mechanism of action involves the induction of mitochondria-mediated apoptosis, characterized by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. Furthermore, this compound has been shown to induce cell cycle arrest. The cytotoxic effects are linked to the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.

Quantitative Data Summary

The cytotoxic and apoptotic effects of this compound on HeLa cells have been quantified through various assays. The following tables summarize the key findings.

Table 1: Cytotoxicity of this compound on HeLa Cells

| Compound | Assay | Cell Line | Incubation Time | IC50 Value (µM) |

| This compound | MTT Assay | HeLa | 24 hours | 8.11 ± 0.04[1] |

Table 2: Apoptotic Effect of this compound on HeLa Cells

| Treatment Concentration (µM) | Assay | Observation | Percentage of Apoptotic Cells (%) |

| 0 (Control) | Annexin V-FITC/PI Staining | - | 11.6[1] |

| 6 | Annexin V-FITC/PI Staining | Increased Apoptosis | 65.5[1] |

| 15 | Annexin V-FITC/PI Staining | Significant Increase in Apoptosis | 93.4[1] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture

HeLa cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for 24 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Annexin V-FITC/PI Apoptosis Assay

This assay is used to detect apoptosis by measuring the externalization of phosphatidylserine.

-

Cell Treatment: Treat HeLa cells with the desired concentrations of this compound for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X binding buffer.

-

Staining: Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.

Cell Cycle Analysis

Cell cycle distribution is analyzed using propidium iodide (PI) staining of DNA.

-

Cell Treatment and Harvesting: Treat HeLa cells with this compound, then harvest and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins.

-

Protein Extraction: Lyse this compound-treated and control HeLa cells in RIPA buffer to extract total proteins.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, Bax, Bcl-2, caspases) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action of this compound on HeLa cells and a typical experimental workflow.

References

Phaeanthine's Interaction with Cellular Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Phaeanthine

Phaeanthine is a bisbenzylisoquinoline alkaloid that has been isolated from various plant species, including those from the Cyclea genus. As a member of this large class of natural products, phaeanthine has garnered interest for its potential pharmacological activities. Recent research has begun to elucidate its mechanism of action, particularly its effects on cancer cells. This technical guide provides a comprehensive overview of the current understanding of phaeanthine's interactions with key cellular signaling pathways, with a focus on its anticancer properties. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound.

Cytotoxicity of Phaeanthine

Phaeanthine has demonstrated selective cytotoxic effects against cancer cell lines. A key study has quantified its potency in human cervical cancer cells.

Table 1: In Vitro Cytotoxicity of Phaeanthine

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) |

| HeLa | Cervical Cancer | 8.11 ± 0.04[1] | 24 |

| MCF-10A | Non-tumorigenic Breast Epithelial | Low toxicity observed[1] | 24 |

Interaction with the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer therapies. Phaeanthine has been shown to modulate this pathway, leading to the induction of apoptosis in cancer cells.

In silico molecular docking studies have predicted a strong binding affinity of phaeanthine to the anti-apoptotic protein Akt.[1] This prediction has been substantiated by in vitro experiments demonstrating that phaeanthine treatment leads to a downregulation in the expression of both total Akt and its phosphorylated, active form (p-Akt).[1] By inhibiting the Akt signaling cascade, phaeanthine effectively attenuates the pro-survival signals within cancer cells, thereby sensitizing them to apoptosis.

Induction of Mitochondria-Mediated Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis. Cancer cells often develop mechanisms to evade apoptosis. Phaeanthine has been demonstrated to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.

Modulation of Bcl-2 Family Proteins

The Bcl-2 family of proteins are key regulators of apoptosis. Phaeanthine treatment has been shown to alter the balance of pro- and anti-apoptotic Bcl-2 family members. Specifically, it downregulates the expression of the anti-apoptotic protein Mcl-1.[1] Mcl-1 normally functions to inhibit the pro-apoptotic proteins Bak and Bax. The reduction in Mcl-1 levels by phaeanthine likely contributes to the activation of Bax and the subsequent initiation of the apoptotic cascade.

Disruption of Mitochondrial Membrane Potential and Cytochrome c Release

A critical event in the intrinsic apoptotic pathway is the loss of mitochondrial membrane potential (MMP). Studies have shown that phaeanthine treatment leads to a significant decrease in MMP in cancer cells. This disruption of the mitochondrial membrane results in the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytoplasm.

Activation of Caspases and PARP Cleavage

Once in the cytoplasm, cytochrome c participates in the formation of the apoptosome, which in turn activates initiator caspases, such as caspase-9. These initiator caspases then cleave and activate executioner caspases, including caspase-3 and caspase-7. Activated executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Phaeanthine treatment has been shown to increase the activity of caspases-3, -8, and -9.[1] A key substrate of activated caspase-3 is Poly(ADP-ribose) polymerase (PARP), a DNA repair enzyme. The cleavage of PARP is a well-established marker of apoptosis, and has been observed following phaeanthine treatment.

Downregulation of Inhibitor of Apoptosis Proteins (IAPs)

The activity of caspases can be negatively regulated by the Inhibitor of Apoptosis Protein (IAP) family, such as X-linked inhibitor of apoptosis protein (XIAP). Phaeanthine has been found to downregulate the expression of XIAP, which would further promote caspase activity and the execution of apoptosis.[1]

Effect on Cell Cycle Progression

In addition to inducing apoptosis, phaeanthine has been observed to affect the cell cycle of cancer cells. Treatment of HeLa cells with phaeanthine resulted in a dose-dependent increase in the sub-G1 population, which is indicative of apoptotic cells.[2] Furthermore, a decrease in the percentage of cells in the G1 phase was noted.[2] This suggests that phaeanthine may induce cell cycle arrest, a common mechanism of action for many anticancer agents that prevents the uncontrolled proliferation of tumor cells.

Interaction with the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, contributing to tumor progression, metastasis, and resistance to therapy.

Currently, there is a lack of direct experimental evidence detailing the specific interaction of phaeanthine with the NF-κB signaling pathway. However, studies on other bisbenzylisoquinoline alkaloids have demonstrated modulation of this pathway. For instance, isoliensinine (B150267) has been shown to suppress NF-κB signaling in hepatocellular carcinoma cells.[3] Given the structural similarities among bisbenzylisoquinoline alkaloids, it is plausible that phaeanthine may also exert an inhibitory effect on the NF-κB pathway. This represents a critical area for future investigation to fully elucidate the anticancer mechanisms of phaeanthine.

Interaction with Calcium Signaling

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that regulates a vast array of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of calcium homeostasis is implicated in the pathophysiology of cancer.

As with the NF-κB pathway, direct studies on the effects of phaeanthine on intracellular calcium signaling are currently unavailable. However, several other bisbenzylisoquinoline alkaloids, such as tetrandrine (B1684364) and dauricine, are known to act as calcium channel blockers.[1] These compounds can inhibit the influx of extracellular calcium, thereby altering intracellular calcium dynamics. Whether phaeanthine shares this property remains to be determined. Investigating the potential of phaeanthine to modulate calcium channels or affect calcium release from intracellular stores like the endoplasmic reticulum would provide valuable insights into its pharmacological profile.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the study of phaeanthine's bioactivity.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

96-well flat-bottom plates

-

Complete cell culture medium

-

Phaeanthine stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

-

-

Procedure:

-

Seed cells into 96-well plates at a predetermined optimal density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.

-

The following day, remove the medium and replace it with fresh medium containing serial dilutions of phaeanthine. Include untreated and vehicle-only control wells.

-

Incubate the plates for the desired experimental duration (e.g., 24 hours).

-

Following incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

After the second incubation, carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

-

Gently agitate the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

-

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins in cell lysates.

-

Materials:

-

Cell culture dishes

-

Phaeanthine

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Culture cells to 70-80% confluency and treat with phaeanthine for the specified time.

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

-

Annexin V-FITC/Propidium (B1200493) Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phaeanthine

-

6-well plates

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with phaeanthine for the desired time.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

-

JC-1 Assay for Mitochondrial Membrane Potential (MMP)

This assay uses the fluorescent dye JC-1 to measure changes in MMP.

-

Materials:

-

JC-1 dye

-

Phaeanthine

-

Cell culture plates

-

Fluorescence microscope or flow cytometer

-

-

Procedure:

-

Culture cells in appropriate plates or dishes and treat with phaeanthine.

-

At the end of the treatment period, incubate the cells with JC-1 staining solution (typically 5-10 µg/mL in culture medium) for 15-30 minutes at 37°C.

-

Wash the cells with PBS or assay buffer.

-

Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains as monomers and emits green fluorescence.

-

The ratio of red to green fluorescence is used to quantify the change in MMP.

-

Cell Cycle Analysis by Flow Cytometry

This method uses a DNA-staining dye like propidium iodide to determine the distribution of cells in the different phases of the cell cycle.

-

Materials:

-

Phaeanthine

-

Cell culture plates

-

PBS

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with phaeanthine for the desired duration.

-

Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate the fixed cells for at least 30 minutes at 4°C.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 apoptotic population.

-

Conclusion and Future Directions

Phaeanthine, a bisbenzylisoquinoline alkaloid, demonstrates promising anticancer activity, particularly in cervical cancer cells. Its mechanism of action involves the inhibition of the pro-survival PI3K/Akt signaling pathway, leading to the induction of mitochondria-mediated apoptosis. This is characterized by the modulation of Bcl-2 family proteins, disruption of the mitochondrial membrane potential, and activation of the caspase cascade. Furthermore, phaeanthine appears to interfere with cell cycle progression.

While these findings are significant, the understanding of phaeanthine's interaction with cellular signaling pathways is still in its early stages. Key areas for future research include:

-

Elucidating the interaction with the NF-κB pathway: Given the central role of NF-κB in cancer, determining if phaeanthine can inhibit this pathway is of high priority.

-

Investigating the effects on calcium signaling: Exploring whether phaeanthine shares the calcium channel blocking properties of other bisbenzylisoquinoline alkaloids could reveal additional mechanisms of action.

-

Broadening the scope of cancer cell lines: Evaluating the efficacy of phaeanthine across a wider range of cancer types is necessary to identify its full therapeutic potential.

-

In vivo studies: Preclinical animal studies are essential to validate the in vitro findings and to assess the safety and efficacy of phaeanthine in a whole-organism context.

Continued research into the molecular mechanisms of phaeanthine will be crucial for its potential development as a novel anticancer agent.

References

- 1. Cardiovascular pharmacological effects of bisbenzylisoquinoline alkaloid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploration of Phaeanthine: A Bisbenzylisoquinoline Alkaloid Induces Anticancer Effect in Cervical Cancer Cells Involving Mitochondria-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the pharmacological properties of Phaeantharine, a promising bisbenzylisoquinoline alkaloid, and its structural relatives. As the quest for novel and more effective cancer therapeutics continues, natural products remain a vital source of inspiration and innovation. Among these, bisbenzylisoquinoline alkaloids (BBIQs) have emerged as a class of compounds with significant potential, demonstrating a wide array of biological activities, most notably in the realm of oncology. This document synthesizes the current scientific knowledge on this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions to facilitate further research and drug development endeavors.

Cytotoxic Profile of this compound and Related Alkaloids

This compound has demonstrated notable cytotoxic effects against cervical cancer cells. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined for Phaeanthine, a closely related compound, in various cancer cell lines. The data underscores the potential of this molecular scaffold in cancer therapy.

Table 1: Cytotoxicity of Phaeanthine and a Structurally Related Bisbenzylisoquinoline Alkaloid

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |

| Phaeanthine | HeLa | Cervical Cancer | 8.11 ± 0.04 | [1] |

| Cepharanthine (B1668398) | P388/S | Doxorubicin-Sensitive Leukemia | >10 µg/ml | [2] |

| Cepharanthine | P388/DOX | Doxorubicin-Resistant Leukemia | >10 µg/ml | [2] |

| Cepharanthine | MCF-7 | Breast Cancer | - | [3] |

| Cepharanthine | MDA-MB-231 | Breast Cancer | - | [3] |

Note: Specific IC50 values for Cepharanthine in MCF-7 and MDA-MB-231 cells were not explicitly provided in the cited abstract, but the study indicated inhibition of proliferation.

Mechanism of Action: Unraveling the Molecular Pathways

The anticancer activity of this compound and its analogs is not merely a result of general toxicity but stems from their ability to modulate specific cellular signaling pathways, primarily inducing programmed cell death (apoptosis) and inhibiting cell proliferation.

Induction of Apoptosis

Studies on Phaeanthine have revealed its capacity to trigger mitochondria-mediated apoptosis in HeLa cells.[1] This intrinsic apoptotic pathway is a critical cellular process for eliminating damaged or cancerous cells. The proposed mechanism involves the downregulation of the pro-survival protein Akt. The structurally similar alkaloid, Cepharanthine, has also been shown to induce apoptosis in both doxorubicin-sensitive and -resistant leukemia cells, suggesting a potential mechanism to overcome drug resistance.[2]

Cell Cycle Arrest

Bisbenzylisoquinoline alkaloids can also exert their antiproliferative effects by interfering with the cell cycle. For instance, Cepharanthine has been observed to induce G0/G1 cell cycle arrest in breast cancer cells, effectively halting their progression into the DNA synthesis (S) phase.[3] This disruption of the normal cell division process is a key strategy in cancer treatment.

Reversal of Multidrug Resistance (MDR)

A significant challenge in cancer chemotherapy is the development of multidrug resistance. Interestingly, some bisbenzylisoquinoline alkaloids have shown the ability to reverse this resistance. Cepharanthine, for example, has been found to potentiate the cytotoxicity of doxorubicin (B1662922) in resistant leukemia cells.[2] The proposed mechanism for this effect involves the suppression of the nuclear transcription factor-κB (NF-κB), a key regulator of inflammatory and survival pathways that is often implicated in drug resistance.

Experimental Protocols

To ensure the reproducibility and further exploration of the findings presented, this section details the typical experimental methodologies employed in the study of this compound and related alkaloids.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration at which an alkaloid inhibits cell growth by 50% (IC50).

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of the test alkaloid (e.g., this compound) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent, typically DMSO.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

Objective: To quantify the percentage of cells undergoing apoptosis.

Methodology:

-

Cell Treatment: Cells are treated with the test alkaloid at its IC50 concentration for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected.

-

Staining: Cells are washed and resuspended in a binding buffer containing Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The fluorescence signals from Annexin V-FITC and PI are detected, allowing for the differentiation of cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of the alkaloid on cell cycle distribution.

Methodology:

-

Cell Treatment: Cells are treated with the test alkaloid for a defined period.

-

Cell Fixation: Cells are harvested and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

-

Staining: The fixed cells are treated with RNase A to degrade RNA and then stained with a saturating concentration of propidium iodide (PI). PI intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content.

-

Flow Cytometry Analysis: The DNA content of individual cells is measured using a flow cytometer. A histogram of DNA content versus cell count is generated, which typically shows distinct peaks corresponding to:

-

G0/G1 phase: Cells with 2N DNA content.

-

S phase: Cells with DNA content between 2N and 4N.

-

G2/M phase: Cells with 4N DNA content.

-

Sub-G1 peak: Often indicative of apoptotic cells with fragmented DNA.

-

-

Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.

Future Directions and Conclusion

This compound and its fellow bisbenzylisoquinoline alkaloids represent a promising frontier in cancer drug discovery. The data presented in this guide highlights their potent cytotoxic effects and their ability to modulate key cellular pathways involved in cancer progression. The detailed experimental protocols provided herein are intended to serve as a foundation for further investigation, enabling researchers to build upon the existing knowledge and explore the full therapeutic potential of this fascinating class of natural products. Future research should focus on expanding the cytotoxicity profiling of this compound across a broader range of cancer types, elucidating the intricate details of its signaling pathways, and evaluating its efficacy and safety in preclinical in vivo models. The journey from a natural compound to a clinical therapeutic is arduous, but for this compound and its relatives, the initial steps show significant promise.

References

- 1. Exploration of Phaeanthine: A Bisbenzylisoquinoline Alkaloid Induces Anticancer Effect in Cervical Cancer Cells Involving Mitochondria-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Reversal of multidrug resistance in drug-resistant cell line EAC/ADR by cepharanthine hydrochloride and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives [frontiersin.org]

The Therapeutic Potential of Phaeantharine and Its Analogs in Tropical Diseases: An In-depth Technical Guide

Disclaimer: Direct, in-depth research on the therapeutic potential of Phaeantharine against specific tropical diseases is limited in publicly available scientific literature. This guide leverages comprehensive data from its close structural analog, Cepharanthine (B1668398) , a well-researched bisbenzylisoquinoline alkaloid, to provide a detailed overview of the potential efficacy, mechanisms of action, and experimental methodologies relevant to this class of compounds. All data presented herein pertains to Cepharanthine unless otherwise specified and should be interpreted as indicative of the potential of this compound, warranting further specific investigation.

Executive Summary

Tropical diseases caused by parasites and viruses continue to pose a significant global health burden. The emergence of drug resistance and the lack of effective vaccines for many of these diseases necessitate the discovery of novel therapeutic agents. Natural products, with their vast structural diversity, represent a promising source for new drug leads. This technical guide explores the therapeutic potential of the bisbenzylisoquinoline alkaloid class of compounds, with a focus on Cepharanthine as a representative molecule for the lesser-studied this compound. This document provides a compilation of quantitative data on its anti-parasitic and anti-viral activities, detailed experimental protocols for its evaluation, and an analysis of its molecular mechanisms of action, particularly its modulation of key signaling pathways.

Quantitative Bioactivity Data of Cepharanthine

The following tables summarize the in vitro inhibitory concentrations of Cepharanthine against various pathogens responsible for tropical diseases.

Table 1: Anti-parasitic Activity of Cepharanthine

| Parasite Species | Strain(s) | IC50 (50% Inhibitory Concentration) | Reference(s) |

| Plasmodium falciparum | W2 (Chloroquine-Resistant) | 0.2 µM, 0.61 µM, 927 nM | [1][2],[3] |

| Plasmodium falciparum | D-6 | Data not specified, active | [1] |

| Plasmodium falciparum | FCM29 | 3059 nM | [1][4] |

| Plasmodium falciparum | 3D7 | 2276 nM | [1][4] |

| Plasmodium falciparum | K1 | 1803 nM | [1][4] |

| Trypanosoma cruzi | Y | Lethal concentration < 100 pM | [1] |

Table 2: Anti-viral Activity of Cepharanthine

| Virus | Cell Line | EC50 (50% Effective Concentration) | Reference(s) |

| Dengue Virus (DENV) | A549 cells | Approximately 5 µg/ml | [5] |

| Human Immunodeficiency Virus (HIV-1) | Not specified | 0.026 µM | [1] |

| SARS-CoV-2 (Pseudovirus) | 293T-ACE2 | 0.351 µM | [1] |

| SARS-CoV-2 (Pseudovirus) | Calu3 | 0.759 µM | [1] |

| SARS-CoV-2 (Pseudovirus) | A549-ACE2 | 0.911 µM | [1] |

| HCoV-OC43 | Not specified | 0.83 µM | [6] |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of Cepharanthine's therapeutic potential.

In Vitro Anti-plasmodial Activity Assay

Objective: To determine the 50% inhibitory concentration (IC50) of a compound against Plasmodium falciparum.

Methodology:

-

Parasite Culture: The chloroquine-resistant W2 strain of P. falciparum is maintained in a continuous culture of human erythrocytes in RPMI 1640 medium supplemented with human serum and buffered with HEPES and sodium bicarbonate.[7] Cultures are incubated at 37°C in a controlled atmosphere of 5% CO₂, 5% O₂, and 90% N₂.[7]

-

Drug Dilution: Test compounds are prepared as stock solutions in a suitable solvent (e.g., 5% DMSO and 95% methanol) and serially diluted in 96-well microtiter plates to achieve a range of final concentrations.[4]

-

Infection and Incubation: Synchronized ring-stage parasites are added to the wells to achieve a final parasitemia of 0.5% and a hematocrit of 1.5%.[7] The plates are incubated for 42-48 hours under the same conditions as the parasite culture.[7]

-

Growth Inhibition Assessment: Parasite growth is quantified using a radioisotopic method, such as the incorporation of [³H]-hypoxanthine.[4] The radioactivity in each well is measured using a scintillation counter, and the results are used to calculate the percentage of growth inhibition relative to untreated controls.

-

Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Anti-viral Activity Assay (Dengue Virus)

Objective: To determine the 50% effective concentration (EC50) of a compound against Dengue virus.

Methodology:

-